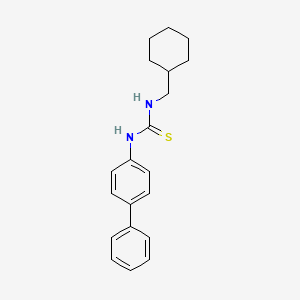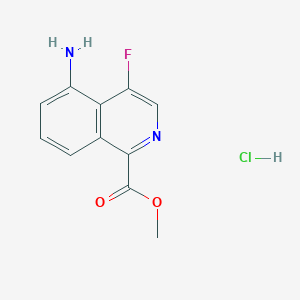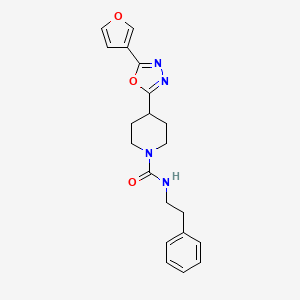
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide, also known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxiranes, which are known for their diverse biological activities. CPI-1189 has been found to exhibit promising results in preclinical studies, making it a potential candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by modulating the expression of various genes involved in oxidative stress and inflammation. In addition, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been found to reduce oxidative stress, inflammation, and neuronal cell death. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide has several advantages for laboratory experiments. It is a novel compound that exhibits promising results in preclinical studies, making it a potential candidate for further investigation. However, this compound has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the investigation of N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide. One potential direction is to study its efficacy in clinical trials for the treatment of neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases. Finally, the development of more stable and soluble formulations of this compound could improve its bioavailability and efficacy.
Méthodes De Synthèse
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide can be synthesized through a multi-step process involving the condensation of cyclopentanone with 4,5,6,7-tetrahydroindazole, followed by the addition of epichlorohydrin and subsequent reaction with ammonia. The final product is obtained through chromatographic purification.
Applications De Recherche Scientifique
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Its most notable application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-(1-cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(14-9-20-14)17-12-6-3-7-13-11(12)8-16-18(13)10-4-1-2-5-10/h8,10,12,14H,1-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVAOLCWPPZQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one](/img/structure/B2680163.png)
![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680165.png)
![3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680166.png)


![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2680170.png)

![[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2680177.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2680178.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2680181.png)


